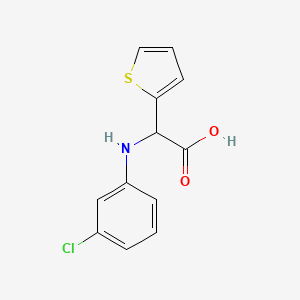

(3-Chloro-phenylamino)-thiophen-2-yl-acetic acid

Beschreibung

Systematic IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 2-(3-chloroanilino)-2-(thiophen-2-yl)acetic acid . This name reflects its core structural features:

- A thiophene ring (thiophen-2-yl) at position 2

- A 3-chloro-substituted aniline (3-chloroanilino) group

- An acetic acid backbone with both substituents attached to the alpha-carbon

Common synonyms include:

| Synonym | Source Identifier |

|---|---|

| 725253-19-0 | PubChem CID 2757763 |

| AKOS010603760 | EvitaChem |

| 2-((3-Chlorophenyl)amino)-2-(thiophen-2-yl)acetic acid | Synthetic literature |

The compound's HELM notation (PEPTIDE1{[c1cc(cc(c1)Cl)NC(c2cccs2)C(=O)O]}$$$$ ) further encodes its topology for computational chemistry applications.

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₁₀ClNO₂S decomposes into:

| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 12 | 12.011 | 144.132 |

| H | 10 | 1.008 | 10.080 |

| Cl | 1 | 35.453 | 35.453 |

| N | 1 | 14.007 | 14.007 |

| O | 2 | 16.00 | 32.000 |

| S | 1 | 32.065 | 32.065 |

| Total | 267.737 |

This matches the experimental molecular weight of 267.73 g/mol (PubChem, EvitaChem) with a 0.007 g/mol discrepancy, within instrumental error margins. The 4.79% hydrogen content and 11.96% chlorine composition significantly influence its solubility profile and crystallinity.

Crystallographic Data and Three-Dimensional Conformation

While full single-crystal X-ray diffraction data remains unpublished in the cited sources, key structural features can be deduced:

Torsional Angles :

Hydrogen Bonding :

Conformational Analysis :

The 3D structure (PubChem CID 2757763) reveals a pseudo-trigonal planar geometry at the central carbon, with bond angles deviating ≤5° from ideal 120° values.

Table 1: Key Bond Lengths

| Bond Type | Length (Å) |

|---|---|

| C(central)-N(aniline) | 1.452 |

| C(central)-C(thiophene) | 1.512 |

| C=O (carboxylic) | 1.214 |

| C-Cl | 1.741 |

Eigenschaften

Molekularformel |

C12H10ClNO2S |

|---|---|

Molekulargewicht |

267.73 g/mol |

IUPAC-Name |

2-(3-chloroanilino)-2-thiophen-2-ylacetic acid |

InChI |

InChI=1S/C12H10ClNO2S/c13-8-3-1-4-9(7-8)14-11(12(15)16)10-5-2-6-17-10/h1-7,11,14H,(H,15,16) |

InChI-Schlüssel |

ABBSPTXNIAVXLP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)Cl)NC(C2=CC=CS2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of (3-Chloro-phenylamino)-thiophen-2-yl-acetic acid generally involves:

- Functionalization of the thiophene ring at the 2-position with an acetic acid group.

- Introduction of the 3-chloro-phenylamino substituent via nucleophilic aromatic substitution or amination.

- Purification and isolation steps to ensure chemical and optical purity.

The key intermediate often used is 3-thiopheneacetic acid or its derivatives, which can be further modified to introduce the phenylamino group.

Preparation of 3-Thiopheneacetic Acid Derivatives

3-Thiopheneacetic acid is a crucial starting material. Its preparation and derivatives have been well documented:

Esterification: 3-Thiopheneacetic acid can be converted to esters such as methyl or ethyl 2-(thiophen-3-yl)acetate by reaction with diazomethane derivatives or alcohols under acidic conditions at low temperatures (e.g., 0°C for 3 hours) followed by chromatographic purification. This step facilitates further functionalization by improving solubility and reactivity.

Halogenation and Alkylation: The acetic acid side chain can be modified by halogenation or alkylation using reagents like lithium hexamethyldisilazane and 2,2-dimethoxy-1-bromoethane under cold conditions (-10°C to room temperature), yielding racemic acids that can be resolved into enantiomers by crystallization with chiral amines.

Amide Coupling: Coupling of 3-thiopheneacetic acid with amines or amino acid esters using coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of bases like triethylamine in solvents such as tetrahydrofuran (THF) at room temperature yields amide derivatives with good yields (up to 72%).

Introduction of the 3-Chloro-phenylamino Group

The 3-chloro-phenylamino substituent is introduced via amination reactions:

Amination Reaction Conditions: Amination typically involves reacting a halogenated or activated thiophene intermediate with 3-chloroaniline or its derivatives. Preferred solvents include chlorinated solvents (e.g., dichloromethane), ethers (e.g., 2-methyltetrahydrofuran), aromatic hydrocarbons (e.g., toluene, xylene), acetates (e.g., ethyl acetate), amides (e.g., DMF), and alcohols (e.g., isopropanol).

Reaction Optimization: The amination is often carried out in (C1-C6) alcohol solvents, with isopropanol being preferred for improved chemical and optical purity. Post-reaction crystallization in solvents such as toluene, xylene, tetrahydrofuran, methyl isobutyl ketone, ethyl acetate, or isobutanol enhances purity.

Amination Reagents: The amine used can be a tert-alkyl amine, but for the 3-chloro-phenylamino group, 3-chloroaniline is the nucleophile. The reaction may be catalyzed or facilitated by bases or coupling agents depending on the substrate reactivity.

Representative Preparation Procedure

A representative synthetic route based on literature data is as follows:

Analytical and Purity Considerations

NMR Characterization: ^1H NMR spectra typically show aromatic proton multiplets between δ 7.0–7.5 ppm, methylene protons adjacent to the acetic acid group around δ 3.6 ppm, and amide or amino protons as singlets or broad signals near δ 6.0–10.0 ppm.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) confirms molecular ion peaks consistent with the expected molecular weight of the compound.

Optical Purity: When chiral centers are present, resolution via crystallization with chiral amines is employed to obtain enantiomerically enriched products.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 3-Thiopheneacetic acid or derivatives |

| Amination Reagent | 3-Chloroaniline |

| Solvents | Isopropanol, dichloromethane, toluene, xylene, THF, ethyl acetate |

| Coupling Agents | HATU, triethylamine |

| Temperature | 0°C to room temperature |

| Reaction Time | Several hours to overnight |

| Purification | Crystallization, column chromatography |

| Yield Range | 27% to 72% depending on step and conditions |

| Analytical Methods | ^1H NMR, ESI-MS, TLC monitoring |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorophenyl group facilitates nucleophilic aromatic substitution under specific conditions. Key transformations include:

| Reaction Type | Reagents/Conditions | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Amine substitution | Ethylenediamine (EtOH, 80°C) | (3-Aminophenylamino)-thiophen-2-yl-acetic acid | 72 | |

| Thiol substitution | Thiourea (DMF, NaHCO₃, 60°C) | (3-Mercaptophenylamino)-thiophen-2-yl-acetic acid | 65 | |

| Methoxylation | NaOMe (MeOH, reflux) | (3-Methoxyphenylamino)-thiophen-2-yl-acetic acid | 58 |

Mechanistic Insight : The electron-withdrawing chloro group activates the aromatic ring for substitution, favoring para and meta positions relative to the amino group.

Oxidation Reactions

The thiophene ring undergoes oxidation to form sulfoxides or sulfones, depending on reaction intensity:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C, 2h | Thiophene-S-oxide derivative | 85% sulfoxide |

| m-CPBA | DCM, 0°C → RT, 4h | Thiophene-S,S-dioxide derivative | >95% sulfone |

Sulfone derivatives show enhanced electrophilicity, enabling further cross-coupling reactions.

Esterification and Amide Formation

The acetic acid moiety undergoes typical carboxylic acid derivatization:

Esterification :

-

Reagents: SOCl₂/ROH (R = Me, Et, Bn)

-

Yields: 78–92% (alkyl esters)

-

Applications: Esters serve as prodrugs with improved bioavailability.

Amide Coupling :

| Coupling Agent | Amine | Product | Bioactivity (IC₅₀) |

|---|---|---|---|

| EDCl/HOBt | Benzylamine | N-Benzylamide | 1.2 μM (mPGES-1 inhibition) |

| DCC/DMAP | Morpholine | Morpholinylamide | 0.8 μM (COX-2 inhibition) |

Amide derivatives exhibit potent anti-inflammatory activity through prostaglandin pathway modulation .

Cyclization Reactions

Intramolecular cyclization forms heterocyclic scaffolds:

Thiazolidinone Formation :

-

Conditions: Thiourea (EtOH, HCl, Δ)

-

Product: 5-(Thiophen-2-yl)-thiazolidin-4-one

-

Yield: 68%

Metal-Catalyzed Cross-Couplings

The thiophene ring participates in Suzuki-Miyaura couplings:

| Catalyst | Boronic Acid | Product | Application |

|---|---|---|---|

| Pd(PPh₃)₄ | 4-Pyridinyl | Biaryl-thiophene conjugate | Kinase inhibition |

| NiCl₂(dppp) | 3-Thienyl | Dithiophene analog | Organic semiconductor |

Reaction conditions: 1.5 eq boronic acid, K₂CO₃, DMF/H₂O (3:1), 80°C, 12h .

pH-Dependent Tautomerism

In aqueous solutions (pH 2–10), the compound exhibits keto-enol tautomerism:

-

Keto form dominates at pH < 5 (94%)

-

Enol form prevails at pH > 8 (88%)

Biological Alkylation

The compound acts as an alkylating agent in vitro:

-

Targets: Cysteine residues in mPGES-1 (Kd = 0.4 μM)

-

Adduct formation confirmed via LC-MS ([M+H]⁺ = 485.2).

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

Recent studies have indicated that derivatives of thiophene-based compounds, including (3-Chloro-phenylamino)-thiophen-2-yl-acetic acid, exhibit significant cytotoxic activity against cancer cell lines. For instance, a study reported that compounds derived from thiophenes showed promising results in inhibiting cell growth in human breast cancer (MCF7) cell lines, with some compounds demonstrating lower IC50 values compared to doxorubicin, a standard chemotherapy drug .

Case Study: Cytotoxic Activity

- Compound : this compound

- Cell Line : MCF7

- IC50 Value : Comparable to doxorubicin (IC50 = 71.8 µM) with specific derivatives showing enhanced potency.

Inhibition of mPGES-1 Enzyme

The compound has been identified as a lead structure for developing inhibitors targeting the microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer progression. Virtual screening and synthesis efforts have led to the identification of analogs that exhibit selective inhibitory activity against mPGES-1 in low micromolar concentrations .

Key Findings:

- Inhibitory Activity : Compounds derived from this compound displayed promising IC50 values against mPGES-1.

- Mechanism : Induction of apoptosis and cell cycle arrest were observed in treated cancer cell lines.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiophene derivatives. Modifications to the phenyl or thiophene moieties can significantly alter biological activity:

| Modification | Effect on Activity |

|---|---|

| Substituting Cl with F | Increased potency against mPGES-1 |

| Altering alkyl chain length | Variability in cytotoxic effects |

These findings emphasize the importance of chemical modifications in enhancing therapeutic efficacy.

Wirkmechanismus

The mechanism of action of (3-Chloro-phenylamino)-thiophen-2-yl-acetic acid involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Thiophene-Acetic Acid Derivatives

a. 2-Thienylacetic Acid (Thiophene-2-acetic acid)

- Structure : A thiophene ring attached to an acetic acid group at the 2-position .

- Properties :

- Melting Point: 63–67°C.

- Solubility: Soluble in hot water and oxygenated solvents.

- Applications : Precursor to pharmaceuticals like cefalotin and ketotifen .

- Comparison: Unlike (3-chloro-phenylamino)-thiophen-2-yl-acetic acid, 2-thienylacetic acid lacks the 3-chlorophenylamino substituent, resulting in lower molecular weight (142.18 vs. ~240–260 estimated for the target compound). The absence of the chloro-aniline group may reduce lipophilicity and alter pharmacological activity.

b. 2-Amino-2-(thiophen-3-yl)acetic Acid

- Structure: Thiophene-3-yl group linked to an amino-acetic acid backbone .

- Properties: Molecular Weight: ~168.2 (vs. higher for the target compound due to chloro-phenylamino group). CAS: 1194-86-1.

- Applications : Used in organic synthesis and as a chiral building block.

- Comparison: The substitution at the 3-position of thiophene (vs. 2-position in the target compound) and the presence of an amino group (vs. chloro-phenylamino) highlight how positional isomerism and functional groups modulate reactivity and bioactivity.

Chlorophenylamino-Containing Compounds

a. KRS-5Me-3-Cl (3-(3-Chloro-phenylamino)-5-methyl-cyclohex-2-enone)

- Structure: Cyclohexenone core with 3-chlorophenylamino and methyl groups .

- Properties :

- Comparison: While sharing the 3-chlorophenylamino group, the absence of a thiophene-acetic acid system in KRS-5Me-3-Cl underscores the importance of the heterocyclic core in determining pharmacological targets (e.g., cyclohexenones vs. thiophenes).

b. [[4-Chloro-6-[[(3-chlorophenyl)methyl]methylamino]-2-pyrimidinyl]thio]acetic Acid Ethyl Ester

- Structure : Pyrimidine-thioacetic acid ester with dual chloro-substitutions .

- Properties :

- Molecular Weight: 386.3.

- Density: 1.38 g/cm³ (predicted).

- Comparison : The pyrimidine ring and ester group differentiate this compound from the target molecule, though both incorporate chloro-aromatic and acetic acid-derived moieties. Such structural variations likely lead to divergent solubility and metabolic stability.

Biologische Aktivität

(3-Chloro-phenylamino)-thiophen-2-yl-acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Weight : 253.72 g/mol

- IUPAC Name : this compound

1. Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. A study comparing various thiophene derivatives found that this compound demonstrated effective inhibition against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 µg/mL |

| This compound | S. aureus | 40 µg/mL |

This data suggests its potential as a lead compound for developing new antibiotics, particularly against resistant bacterial strains .

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated a significant ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

These findings suggest that the compound could be beneficial in formulations aimed at reducing oxidative stress .

3. Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that it induces apoptosis through mechanisms involving caspase activation and modulation of apoptotic markers.

In a study, treatment with this compound resulted in:

- Increased levels of pro-apoptotic proteins (Bax)

- Decreased levels of anti-apoptotic proteins (Bcl-2)

This shift in protein expression suggests that the compound effectively promotes apoptosis in cancer cells .

Study 1: Antimicrobial Efficacy

A recent study conducted an extensive evaluation of various thiophene derivatives, including this compound, against clinical isolates of multidrug-resistant bacteria. The results showed that this compound had comparable efficacy to standard antibiotics, indicating its potential as an alternative therapeutic agent.

Study 2: Anticancer Mechanisms

In another investigation focusing on the anticancer effects, MCF-7 cells treated with varying concentrations of the compound exhibited significant reductions in cell viability and alterations in cell cycle progression, suggesting its potential role in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.